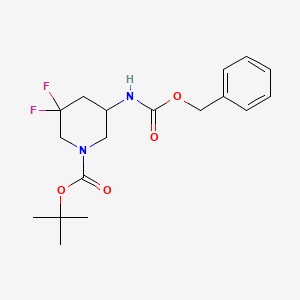![molecular formula C14H18N4O4 B2431092 Carbamate de tert-butyle (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)éthyl) CAS No. 2034157-09-8](/img/structure/B2431092.png)
Carbamate de tert-butyle (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)éthyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a chemical compound known for its interesting structure and versatile applications in various scientific fields. Its unique chemical characteristics have made it a subject of extensive research, particularly in the domains of chemistry and medicinal science.
Applications De Recherche Scientifique
This compound finds applications across various research domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Its derivatives are studied for potential biological activity, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties, particularly in anticancer research.
Industry: : Employed in the development of new materials with specialized functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate typically involves multi-step organic synthesis. A common synthetic route includes the reaction of tert-butyl carbamate with the intermediate derived from 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. Reaction conditions usually include controlled temperature and the use of a base to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production might involve more scalable methods, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Optimizations for commercial production often focus on minimizing waste and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: : Catalytic hydrogenation is frequently used, often with catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions might involve reagents like sodium alkoxide or amines.
Major Products Formed
The major products formed from these reactions depend on the nature of the reactants and the specific conditions under which the reactions are carried out. For instance, oxidation might yield oxidized pyrimidine derivatives.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with various molecular targets, often enzymes or receptors, altering their activity. The specific pathways depend on the biological system being studied. For example, if it exhibits anticancer activity, it may inhibit DNA synthesis by targeting a key enzyme in the cell cycle.
Comparaison Avec Des Composés Similaires
Uniqueness and List of Similar Compounds
Compared to similar compounds, tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate may offer distinct advantages like increased stability or specific binding affinities. Similar compounds include:
Methyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
Ethyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
These provide a basis for comparison in terms of structure-activity relationships, stability, and synthetic accessibility.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-7-8-18-11(19)9-5-4-6-15-10(9)17-12(18)20/h4-6H,7-8H2,1-3H3,(H,16,21)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVWTNQQAZAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one](/img/structure/B2431009.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2431010.png)

![8-(2-(diethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431012.png)




![(S)-3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)propanoic acid](/img/structure/B2431021.png)

![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)

![2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2431025.png)
![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)
